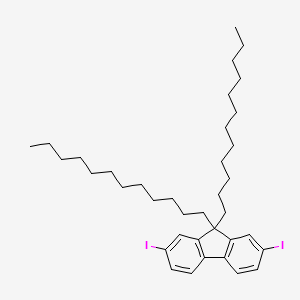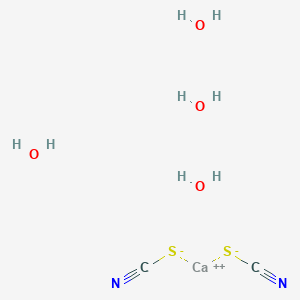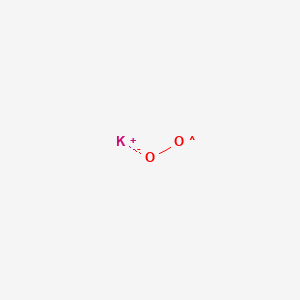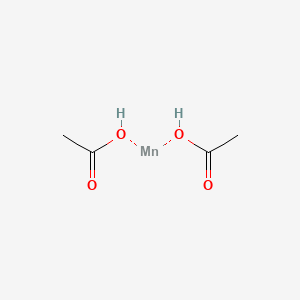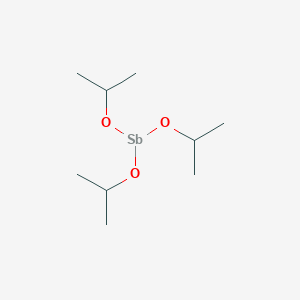
Antimony(III) isopropoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony(III) isopropoxide, also known as antimony triisopropoxide, is a chemical compound with the molecular formula Sb(OCH(CH₃)₂)₃. It consists of an antimony atom bonded to three isopropoxy (i.e., isopropyl) groups. The compound has a molecular weight of 299.02 g/mol and is commonly used as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes::
- Antimony(III) isopropoxide can be synthesized directly by reacting antimony trichloride (SbCl₃) with isopropanol (CH₃CHOHCH₃) in the presence of a base (such as sodium hydroxide or potassium hydroxide). The reaction proceeds as follows:
Direct Synthesis: SbCl3+3(CH3CHOHCH3)→Sb(OCH(CH3)2)3+3HCl
- Industrial production methods typically involve large-scale reactions using antimony trichloride and isopropanol under controlled conditions.
Analyse Chemischer Reaktionen
Antimony(III) isopropoxide participates in various chemical reactions:
- It reacts with water to form antimony hydroxide and isopropanol:
Hydrolysis: Sb(OCH(CH3)2)3+3H2O→Sb(OH)3+3(CH3CHOHCH3)
Oxidation: Under certain conditions, it can undergo oxidation reactions.
Substitution: The isopropoxy ligands can be replaced by other ligands (e.g., alkoxides, halides) in substitution reactions.
Common reagents include bases, acids, and other metal compounds. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Antimony(III) isopropoxide finds applications in:
Catalysis: It serves as a Lewis acid catalyst in organic transformations.
Polymerization: Used in the synthesis of polymers and resins.
Materials Science: Employed in sol-gel processes for thin films and coatings.
Wirkmechanismus
The exact mechanism by which antimony(III) isopropoxide exerts its effects depends on the specific reaction. As a catalyst, it facilitates bond formation and rearrangement in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Antimony(III) Ethoxide: Similar to antimony(III) isopropoxide but with ethoxy ligands (C₂H₅O).
Antimony(III) Methoxide: Similar compound with methoxy ligands (CH₃O).
This compound stands out due to its unique combination of properties and reactivity.
Eigenschaften
Molekularformel |
C9H21O3Sb |
|---|---|
Molekulargewicht |
299.02 g/mol |
IUPAC-Name |
tripropan-2-yl stiborite |
InChI |
InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
HYPTXUAFIRUIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Sb](OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


